molecular formula C50H36 B1597273 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene CAS No. 7146-38-5

1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene

Cat. No.: B1597273
CAS No.: 7146-38-5
M. Wt: 636.8 g/mol
InChI Key: HIAJNZGCSYPKJH-UHFFFAOYSA-N
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Description

1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is an organic compound known for its unique structural properties and applications in various fields. This compound consists of an ethene core substituted with four biphenyl groups at the 1,1,2,2 positions, making it a highly conjugated system. Its structural features contribute to its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene can be synthesized through a condensation reaction involving 1,1,2,2-tetrakis(4-formyl-[1,1’-biphenyl])ethane and 1,3,5-benzenetricarboxylic acid trihydrazide . This reaction typically occurs under Schiff-base reaction conditions, which involve the formation of imine linkages between the aldehyde and hydrazide groups .

Industrial Production Methods

Industrial production of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene may involve large-scale condensation reactions using similar starting materials and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene involves its ability to form stable conjugated systems and interact with various molecular targets. The compound’s π-electron-rich structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its applications in sensing, catalysis, and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is unique due to its highly conjugated biphenyl groups, which provide exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a versatile building block in various chemical reactions .

Properties

IUPAC Name

1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAJNZGCSYPKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328344
Record name 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-38-5
Record name NSC21392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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